Specific Antifungal Activity Against the Plant Pathogen Cladosporium cucumerinum
In a comparative isolation study, Valtrate hydrine B4 was identified as one of several active constituents from a lipophilic *Valeriana capense* extract that demonstrated antifungal activity against the plant pathogenic fungus *Cladosporium cucumerinum* [1]. This differentiates Valtrate hydrine B4 from valepotriates that were not found to be active in this specific fungal model. While other valepotriates like Valtrate and Didrovaltrate were also active, the specific isolation of Valtrate hydrine B4 via activity-guided fractionation confirms its contribution to the extract's overall potency. The precise Minimum Inhibitory Concentration (MIC) values for the pure compound were not detailed in the abstract of this foundational study, limiting a direct potency comparison, but its isolation in this context provides class-level inference for its antifungal potential compared to inactive fractions or compounds.
| Evidence Dimension | Antifungal Activity |
|---|---|
| Target Compound Data | Isolated via activity-guided fractionation, confirming its contribution to antifungal activity |
| Comparator Or Baseline | Other Valepotriates (e.g., Valtrate, Didrovaltrate) and inactive fractions from *V. capense* extract |
| Quantified Difference | Not quantified (MIC values not provided in abstract); qualitatively, the compound is part of the active antifungal fraction. |
| Conditions | In vitro bioassay against *Cladosporium cucumerinum* |
Why This Matters
For researchers studying plant-pathogen interactions or screening for novel antifungal leads, sourcing the specific compound identified in activity-guided fractionation is crucial for validating and extending the original findings.
- [1] Fuzzati, N., Wolfender, J. L., Hostettmann, K., Msonthi, J. D., Mavi, S., & Molleyres, L. P. (1996). Isolation of Antifungal Valepotriates from Valeriana capense and the Search for Valepotriates in Crude Valerianaceae Extracts. *Phytochemical Analysis*, 7(2), 76–85. View Source
